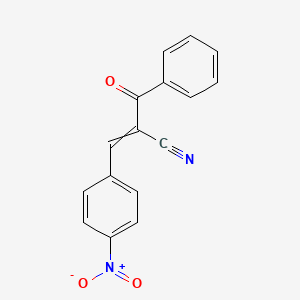

2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile

Descripción

2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile is a substituted acrylonitrile derivative featuring a benzoyl group (C₆H₅CO-) at the 2-position and a 4-nitrophenyl group (NO₂-C₆H₄-) at the 3-position of the prop-2-enenitrile backbone. This compound belongs to the class of Knoevenagel condensation products, synthesized from aromatic aldehydes and active methylene nitriles. The conjugated system formed by the acrylonitrile core and electron-withdrawing substituents (benzoyl and nitro groups) confers unique electronic properties, making it relevant for applications in organic electronics and photochromic materials .

Propiedades

Fórmula molecular |

C16H10N2O3 |

|---|---|

Peso molecular |

278.26 g/mol |

Nombre IUPAC |

2-benzoyl-3-(4-nitrophenyl)prop-2-enenitrile |

InChI |

InChI=1S/C16H10N2O3/c17-11-14(16(19)13-4-2-1-3-5-13)10-12-6-8-15(9-7-12)18(20)21/h1-10H |

Clave InChI |

QEXDYRFTUMHTEQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-Benzoyl-3-(4-nitrofenil)prop-2-enenitrilo generalmente implica la reacción de cloruro de benzoílo con 4-nitrobenzaldehído en presencia de una base como el hidróxido de sodio. La reacción procede a través de un mecanismo de adición-eliminación nucleofílica, dando como resultado la formación del producto deseado. Las condiciones de reacción a menudo incluyen la reflujo de la mezcla en un solvente apropiado como etanol o metanol para asegurar una reacción completa.

Métodos de Producción Industrial

La producción industrial de 2-Benzoyl-3-(4-nitrofenil)prop-2-enenitrilo puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener productos de alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 2-Benzoyl-3-(4-nitrofenil)prop-2-enenitrilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino, lo que da como resultado la formación de 2-Benzoyl-3-(4-aminofenil)prop-2-enenitrilo.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones de benzilo o nitrofenilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o gas hidrógeno (H₂) en presencia de un catalizador como paladio sobre carbono (Pd/C).

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución en condiciones básicas o ácidas.

Principales Productos Formados

Oxidación: Ácidos carboxílicos u otros derivados oxidados.

Reducción: 2-Benzoyl-3-(4-aminofenil)prop-2-enenitrilo.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile serves as an important building block in organic synthesis. Its reactive functional groups allow for various chemical transformations, enabling the development of more complex molecules. It is often utilized in:

- Construction of Heterocycles : The compound can be used as a precursor for synthesizing heterocyclic compounds, which are crucial in medicinal chemistry.

- Dye and Pigment Production : Due to its vibrant color properties, it is also explored in synthesizing dyes and pigments.

Research indicates that 2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can possess antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.

Pharmaceutical Development

The compound is being explored for its potential use in drug development:

- VEGFR Inhibition : Similar compounds have been studied for their ability to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor growth and metastasis.

Case Study 1: Anticancer Properties

A study investigating the anticancer effects of 2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile derivatives revealed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapeutics.

Case Study 2: Antimicrobial Activity

In another study, derivatives of this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications increased their efficacy, suggesting avenues for developing new antibiotics.

Mecanismo De Acción

El mecanismo de acción del 2-Benzoyl-3-(4-nitrofenil)prop-2-enenitrilo implica su interacción con objetivos moleculares como enzimas o receptores. Los efectos del compuesto están mediados a través de vías que incluyen la unión a sitios activos o la alteración de la conformación de las moléculas diana. El grupo nitrofenilo puede desempeñar un papel crucial en su actividad biológica al participar en reacciones redox o formar intermediarios reactivos.

Comparación Con Compuestos Similares

Substituent Effects on Electronic Properties

The electronic behavior of these compounds is highly dependent on the nature and position of substituents. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (nitro, benzoyl, sulfonyl) enhance conjugation and stabilize negative charges, improving charge transport in organic semiconductors.

- Electron-donating groups (methoxy) introduce intramolecular charge-transfer (ICT) states, useful in photochromic switches .

- Stereochemistry (E/Z isomerism) affects molecular packing and optoelectronic behavior. For example, the Z-isomer of 3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile shows distinct crystallographic modifications .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of these compounds often exhibit π-π stacking and hydrogen-bonding networks, influencing their stability and solubility:

- 2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile : Predicted to form C–H···O hydrogen bonds between the nitro group and adjacent aromatic protons, similar to stilbene derivatives .

- trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile : The trans configuration allows planar alignment of aromatic rings, facilitating π-π interactions critical for solid-state photoluminescence .

- (Z)-3-(4-Methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile : Exhibits three polymorphic forms due to variations in C–H···N and C–H···O interactions, highlighting the role of weak hydrogen bonds in crystal engineering .

Computational and Experimental Data

- DFT Studies : The HOMO-LUMO gap of trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile was calculated to be 3.2 eV, indicating suitability for organic semiconductors. In contrast, sulfonyl-substituted analogues show reduced gaps (2.8–3.0 eV) due to stronger electron withdrawal .

- UV-Vis Spectra : Nitro-containing compounds absorb in the 350–450 nm range, while methoxy derivatives exhibit bathochromic shifts (~420 nm) due to ICT transitions .

Actividad Biológica

2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile, a compound belonging to the class of nitriles, has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities. The information is derived from various research studies and reviews, highlighting the compound's potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile can be represented as follows:

This compound features a benzoyl group and a nitrophenyl moiety, contributing to its reactivity and biological activity.

1. Anticancer Activity

Numerous studies have reported the anticancer properties of 2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile and related compounds:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the cell cycle. For instance, it demonstrated significant cytotoxicity against leukemia cells with an IC50 value in the low micromolar range .

- Case Study : In a study evaluating a series of 4-nitrophenyl derivatives, 2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile exhibited potent activity against breast cancer cells (MCF-7), showcasing its potential as an anticancer agent .

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

- In Vitro Studies : Research indicates that 2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 16 µg/mL to 1 µg/mL for various strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 4 |

3. Anti-inflammatory Activity

The anti-inflammatory effects of 2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile have been explored in several studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.